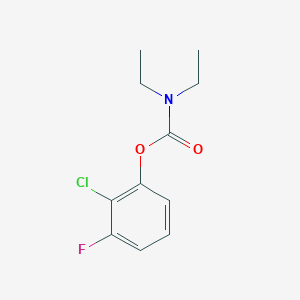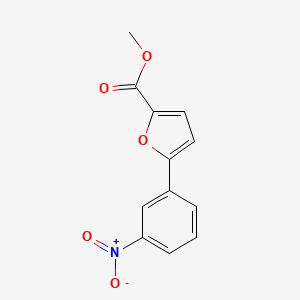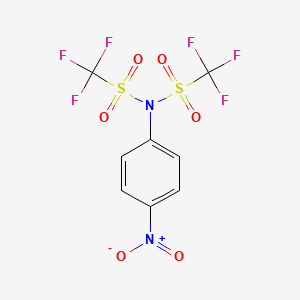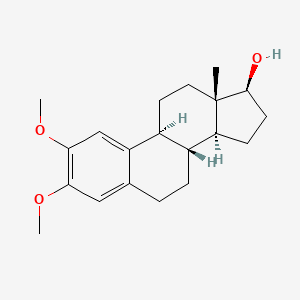![molecular formula C16H17N B1624683 4,5-Diethylpyrrolo[1,2-A]quinoline CAS No. 624739-90-8](/img/structure/B1624683.png)
4,5-Diethylpyrrolo[1,2-A]quinoline
概要
説明
4,5-Diethylpyrrolo[1,2-A]quinoline is a heterocyclic aromatic compound with the molecular formula C16H17N. It belongs to the class of pyrroloquinolines, which are known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylpyrrolo[1,2-A]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a catalyst such as molecular iodine can yield the desired compound. This reaction typically occurs in ethanol at reflux temperature .
Another method involves the use of enaminones as intermediates. Enaminones can be synthesized from the reaction of substituted o-amino acetophenone derivatives with enolisable ketones. This method often employs catalysts like nano zinc oxide or ionic liquids under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly protocols. For example, the use of heterogeneous and reusable catalysts such as sodium hydrogen sulfate supported on silica gel can provide a cost-effective and efficient route for large-scale synthesis . Additionally, microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their reduced environmental impact and operational simplicity .
化学反応の分析
Types of Reactions
4,5-Diethylpyrrolo[1,2-A]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrroloquinoline ring can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl, carboxyl, or keto groups.
Reduction: Hydrogenated pyrroloquinoline derivatives.
Substitution: Various substituted pyrroloquinoline compounds depending on the reagents used.
科学的研究の応用
4,5-Diethylpyrrolo[1,2-A]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4,5-Diethylpyrrolo[1,2-A]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
類似化合物との比較
4,5-Diethylpyrrolo[1,2-A]quinoline can be compared with other similar compounds, such as:
Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial properties.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.
Pyrroloquinoline quinone: A compound with additional keto and carboxyl groups, known for its role as a coenzyme in redox reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and industrial applications .
特性
IUPAC Name |
4,5-diethylpyrrolo[1,2-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-12-13(4-2)15-10-7-11-17(15)16-9-6-5-8-14(12)16/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZIAKANJDFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CN2C3=CC=CC=C31)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469817 | |
| Record name | 4,5-DIETHYLPYRROLO[1,2-A]QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624739-90-8 | |
| Record name | 4,5-DIETHYLPYRROLO[1,2-A]QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


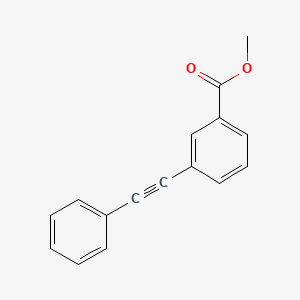
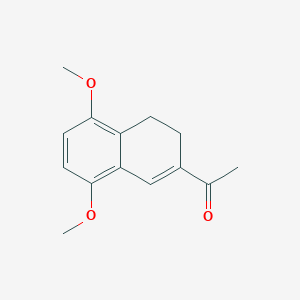
![5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane](/img/structure/B1624602.png)
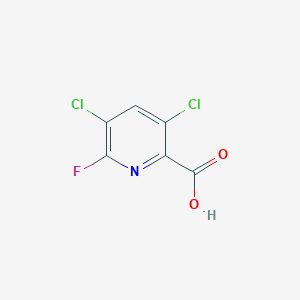
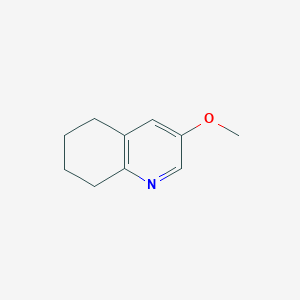
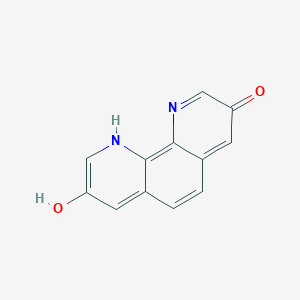
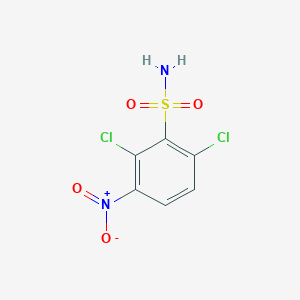
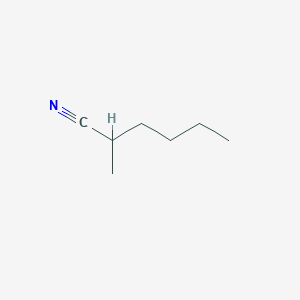
![2-(1-Acetylpiperidin-4-yl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid](/img/structure/B1624613.png)

